4-Bromo-2-(2-methylpiperidin-1-yl)pyridine
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Overview
Description
4-Bromo-2-(2-methylpiperidin-1-yl)pyridine is a chemical compound with the molecular formula C11H15BrN2 It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(2-methylpiperidin-1-yl)pyridine typically involves the bromination of 2-(2-methylpiperidin-1-yl)pyridine. The reaction is carried out using bromine or a brominating agent under controlled conditions to ensure selective bromination at the desired position on the pyridine ring .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination reactions using automated systems to control temperature, pressure, and reactant concentrations. The use of continuous flow reactors can enhance the efficiency and safety of the process .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-(2-methylpiperidin-1-yl)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different products.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride are typical reducing agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
4-Bromo-2-(2-methylpiperidin-1-yl)pyridine has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Material Science: The compound is utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Chemical Biology: It serves as a building block for the synthesis of biologically active molecules used in research.
Mechanism of Action
The mechanism of action of 4-Bromo-2-(2-methylpiperidin-1-yl)pyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically include binding to active sites or allosteric sites on target proteins .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4-(2-methylpiperidin-1-yl)pyridine
- 4-Bromo-2-(3-methylpiperidin-1-yl)pyridine
- 2-Bromo-4-(2-methylpiperidin-1-yl)pyridine-3,5,6-d3
Uniqueness
4-Bromo-2-(2-methylpiperidin-1-yl)pyridine is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable for synthesizing compounds with tailored properties for specific applications .
Properties
CAS No. |
1142194-41-9 |
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Molecular Formula |
C11H15BrN2 |
Molecular Weight |
255.15 g/mol |
IUPAC Name |
4-bromo-2-(2-methylpiperidin-1-yl)pyridine |
InChI |
InChI=1S/C11H15BrN2/c1-9-4-2-3-7-14(9)11-8-10(12)5-6-13-11/h5-6,8-9H,2-4,7H2,1H3 |
InChI Key |
DVCKSBNAXKIJGG-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCN1C2=NC=CC(=C2)Br |
Origin of Product |
United States |
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